molecular formula C13H9Cl2FN2O B15059252 2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine

2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine

カタログ番号: B15059252
分子量: 299.12 g/mol
InChIキー: AQONFDQPFZLULI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine is a versatile dihydropyranopyrimidine scaffold designed for pharmaceutical research and the development of novel bioactive molecules. This compound features two reactive chlorine atoms at the 2 and 4 positions of the pyrimidine ring, making it a prime candidate for nucleophilic aromatic substitution reactions to introduce diverse amine or alkoxide functionalities . The fused 4-fluorophenyl-substituted dihydropyran ring contributes to the molecule's structural complexity and influences its stereoelectronic properties, which can be critical for interactions with biological targets. As a key synthetic intermediate, this compound is of significant value in medicinal chemistry, particularly in the exploration of protein kinase inhibitors (PKIs). The pyrimidine core is a privileged structure in kinase inhibitor design, often acting as a hinge-binding motif that mimics the adenine ring of ATP . Researchers can leverage the dichloro-pyrimidine moiety to efficiently generate libraries of analogues for Structure-Activity Relationship (SAR) studies. The 4-fluorophenyl group is a common pharmacophore known to enhance metabolic stability and binding affinity in drug candidates, suggesting potential applications in targeting kinases such as EGFR, B-Raf, and CDKs, which are implicated in conditions like cancer . This building block is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

分子式

C13H9Cl2FN2O

分子量

299.12 g/mol

IUPAC名

2,4-dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine

InChI

InChI=1S/C13H9Cl2FN2O/c14-12-10-6-19-5-9(11(10)17-13(15)18-12)7-1-3-8(16)4-2-7/h1-4,9H,5-6H2

InChIキー

AQONFDQPFZLULI-UHFFFAOYSA-N

正規SMILES

C1C(C2=C(CO1)C(=NC(=N2)Cl)Cl)C3=CC=C(C=C3)F

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine typically involves the coupling of 2,4-dichloro-5-fluoropyrimidine with appropriate substituents. One common method involves the reaction of 2,4-dichloro-5-fluoropyrimidine with mono-BOCylated meta-diaminobenzene under classical conditions . The reaction conditions often include the use of catalysts such as palladium (II) acetate and triphenylphosphine in the presence of a base like DIPEA .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications.

化学反応の分析

Types of Reactions

2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of bases like sodium hydride or potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.

科学的研究の応用

2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine has several scientific research applications:

作用機序

The mechanism of action of 2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes and receptors . The exact molecular targets and pathways depend on the specific biological activity being studied.

類似化合物との比較

Comparison with Structural Analogs

This section evaluates the target compound against structurally related pyrano/pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and reported biological activities.

Substituent Variations on the Aromatic Ring

Table 1: Comparison of Halogen-Substituted Analogs
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound 2,4-Cl; 8-(4-F-phenyl) C₁₃H₁₀Cl₂FN₂O 303.14 944902-88-9 Enhanced lipophilicity due to fluorine .
4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine 2-Cl; 4-Cl; 8-(4-Cl-phenyl) C₁₃H₁₀Cl₂N₂O 289.14 1266689-60-4 Higher halogen content may increase toxicity .
4-Chloro-2-(4-bromophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine 2-Cl; 8-(4-Br-phenyl) C₁₃H₁₀BrClN₂O 333.59 N/A Bromine substitution improves electrophilic reactivity .
4-Chloro-2-(4-(trifluoromethoxy)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine 2-Cl; 8-(CF₃O-phenyl) C₁₄H₁₀ClF₃N₂O₂ 344.69 54730-71-1 Trifluoromethoxy group enhances metabolic stability .

Key Observations :

  • Trifluoromethoxy substitution (CAS 54730-71-1) introduces steric bulk, which may hinder binding to certain targets despite enhancing stability .

Core Heterocycle Modifications

Table 2: Comparison of Pyrano/Pyrimidine Derivatives with Alternative Cores
Compound Name Core Structure Substituents Biological Activity Reference
Target Compound Pyrano[4,3-d]pyrimidine 2,4-Cl; 8-(4-F-phenyl) Not explicitly reported (structural focus)
4-(4-Fluorophenyl)-2-piperidin-1-yl-3-(1H-tetrazol-5-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine Pyrano[4,3-b]pyridine Piperidine; tetrazole FABP4 inhibitor (IC₅₀ = 0.42 µM)
2-Methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-4(3H)-one Pyrano[4,3-d]pyrimidinone 2-CH₃; 4-keto Unknown (used as synthetic intermediate)
Chromeno[4,3-d]pyrimidin-5-one Chromeno-pyrimidine Piperidine; thioxo Computational drug-likeness predicted

Key Observations :

  • Replacement of the pyrimidine ring with a pyridine (e.g., pyrano[4,3-b]pyridine in ) alters electronic properties and enables potent enzyme inhibition.
  • Chromeno-pyrimidine hybrids (e.g., ) exhibit favorable drug-like properties but lack halogenation, reducing electrophilic reactivity.

生物活性

2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anti-inflammatory and anticancer properties, as well as structure-activity relationships (SAR) relevant to its efficacy.

Chemical Structure and Properties

The compound features a pyrano-pyrimidine core with two chlorine atoms and a fluorophenyl group. Its molecular structure can be represented as follows:

Molecular Formula C12H8Cl2FN3O\text{Molecular Formula C}_{12}\text{H}_{8}\text{Cl}_{2}\text{F}\text{N}_{3}\text{O}

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including 2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

  • In vitro Studies : The compound demonstrated significant inhibition of COX-2 with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib. In a study comparing several pyrimidine derivatives, compounds structurally similar to 2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine showed IC50 values around 0.04 μmol for COX-2 inhibition .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines.

  • Mechanism of Action : The compound appears to exert its effects through the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair mechanisms. This inhibition leads to increased sensitivity of cancer cells to chemotherapy agents.
  • Case Studies : In a study involving breast cancer xenograft models with BRCA1 mutations, the compound showed promising results with an EC50 value of 0.3 nM for inhibiting cell proliferation .

Structure-Activity Relationships (SAR)

The biological activity of 2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine can be influenced by various substituents on its structure:

SubstituentEffect on Activity
Chlorine at positions 2 and 4Enhances COX-2 inhibition
Fluorophenyl groupIncreases binding affinity to PARP enzymes
Dihydro-pyrano moietyContributes to overall stability and bioavailability

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine, and how do reaction conditions influence regioselectivity?

  • Methodology :

  • Step 1 : Base the synthesis on multicomponent reactions (MCRs) using 4-fluorobenzaldehyde, urea derivatives, and chloro-substituted ketones. Catalytic acids (e.g., p-toluenesulfonic acid) improve cyclization efficiency .
  • Step 2 : Optimize temperature (80–100°C) and solvent (ethanol or DMF) to enhance regioselectivity. For example, higher temperatures reduce byproducts from competing ring-opening reactions .
  • Step 3 : Monitor reaction progress via TLC and HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can spectroscopic techniques (NMR, HRMS) resolve structural ambiguities in this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using 2D NMR (COSY, HSQC). The 4-fluorophenyl group shows distinct aromatic splitting (e.g., doublets at δ 7.2–7.5 ppm), while pyrimidine protons appear as singlets due to symmetry .
  • HRMS : Confirm molecular weight (e.g., calculated for C₁₃H₁₀Cl₂FN₃O: 329.02 g/mol) and isotopic patterns for Cl/F .
  • X-ray crystallography : Resolve dihydro-pyrano ring conformation and substituent orientation (if crystals are obtainable) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact (H313/H333 warnings) .
  • Waste disposal : Segregate halogenated waste and neutralize acidic byproducts before disposal .
  • Storage : Store at –20°C in airtight containers to prevent hydrolysis of chloro groups .

Advanced Research Questions

Q. How does computational modeling predict the reactivity and drug-likeness of this compound?

  • Methodology :

  • DFT calculations : Use Gaussian09 to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing Cl/F groups lower LUMO energy, enhancing electrophilic reactivity .
  • ADMET prediction : SwissADME or Schrodinger’s QikProp assesses oral bioavailability (e.g., logP ~2.5, TPSA ~65 Ų). High logP may limit solubility .
  • Docking studies : Target kinases (e.g., EGFR) using AutoDock Vina. The pyrano-pyrimidine scaffold shows affinity for ATP-binding pockets .

Q. What experimental strategies address contradictions in reported biological activity data for this compound?

  • Methodology :

  • Bioassay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., doxorubicin for IC₅₀ comparisons). Discrepancies in antibacterial activity (e.g., Baluja et al. vs. Huseynzada et al.) may arise from assay pH or bacterial strain differences .
  • Dose-response curves : Perform triplicate experiments with nonlinear regression (GraphPad Prism) to validate EC₅₀ values .
  • Metabolic stability : Use liver microsomes to assess if rapid degradation explains false-negative results in vivo .

Q. How can structural modifications enhance the compound’s pharmacokinetic profile while retaining bioactivity?

  • Methodology :

  • SAR studies :
ModificationImpactExample
Replace Cl with CF₃↑ Lipophilicity, ↓ metabolic clearance2,4-Bis(trifluoromethyl) analog
Introduce piperidine↑ Solubility via amine protonation8-Piperidinyl derivative
Add methylsulfanyl↑ Bioavailability (logD optimization)2-(Methylsulfanyl) variant
  • In vivo PK : Administer modified analogs to rodents; collect plasma for LC-MS analysis of half-life and AUC .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。